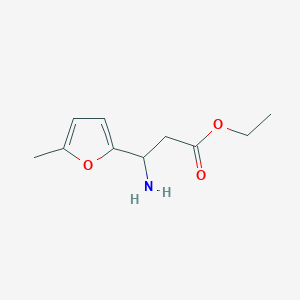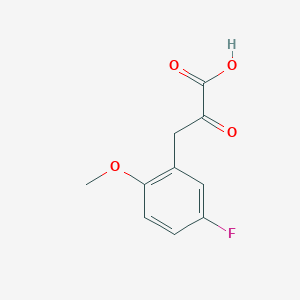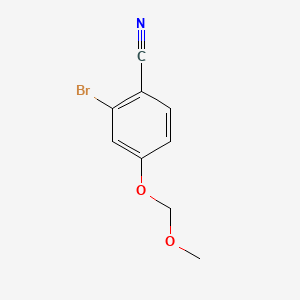![molecular formula C9H8ClNO3 B13577305 4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)
4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-methoxy-2-(2-nitroethenyl)benzene is an organic compound with the molecular formula C9H8ClNO3. It is a derivative of benzene, featuring a chloro group, a methoxy group, and a nitroethenyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methoxy-2-(2-nitroethenyl)benzene typically involves the nitration of 4-chloro-1-methoxy-2-vinylbenzene. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective formation of the nitroethenyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-1-methoxy-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium thiolate.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-chloro-1-methoxy-2-(2-aminoethenyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-methoxy-2-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-chloro-1-methoxy-2-(2-nitroethenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and methoxy groups can engage in electrophilic and nucleophilic interactions. These interactions can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-1-methoxy-2-nitrobenzene: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
4-chloro-1-methoxy-2-(2-aminoethenyl)benzene: A reduced form with an amino group instead of a nitro group, exhibiting different chemical properties.
4-chloro-1-methoxybenzene: Lacks both the nitro and ethenyl groups, resulting in significantly different reactivity and applications.
Uniqueness
4-chloro-1-methoxy-2-(2-nitroethenyl)benzene is unique due to the presence of both the nitro and ethenyl groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and research.
Eigenschaften
Molekularformel |
C9H8ClNO3 |
|---|---|
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9-3-2-8(10)6-7(9)4-5-11(12)13/h2-6H,1H3/b5-4+ |
InChI-Schlüssel |
BYGULCFTNGPRRD-SNAWJCMRSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)Cl)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13577225.png)
![2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid](/img/structure/B13577240.png)
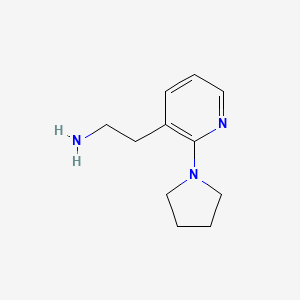

![5-Methyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13577253.png)
![2-{[3-(Trifluoromethyl)phenyl]methyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13577256.png)
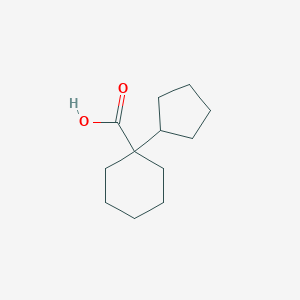
![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)
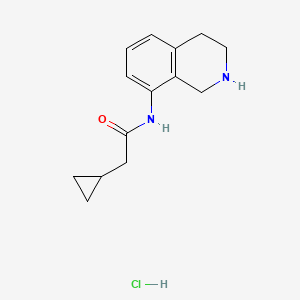
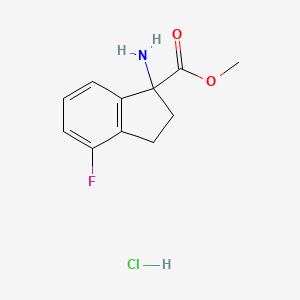
![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)
